Cas no 88000-67-3 (Carbamic acid, benzoyl-, 1,1-dimethylethyl ester)

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester structure
88000-67-3 structure
Produktname:Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
CAS-Nr.:88000-67-3
MF:C12H15NO3
MW:221.252403497696
CID:648902
PubChem ID:13203866

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
    • tert-butyl N-benzoylcarbamate
    • 1,1-Dimethylethyl N-benzoylcarbamate (ACI)
    • Carbamic acid, benzoyl-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, benzoyl-, tert-butyl ester (6CI)
    • N-(tert-Butoxycarbonyl)benzamide
    • tert-Butyl benzoylcarbamate
    • N-boc-benzamide
    • DTXSID30527371
    • E81820
    • tert-butylbenzoylcarbamate
    • CS-0145143
    • SCHEMBL21584892
    • AS-81790
    • 88000-67-3
    • Inchi: 1S/C12H15NO3/c1-12(2,3)16-11(15)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14,15)
    • InChI-Schlüssel: GWHAAIDHDCOFOC-UHFFFAOYSA-N
    • Lächelt: O=C(NC(C1C=CC=CC=1)=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 221.10519334g/mol
  • Monoisotopenmasse: 221.10519334g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 262
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topologische Polaroberfläche: 55.4Ų

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215783-100mg
tert-Butyl N-BenzoylcarbaMate
88000-67-3 97%
100mg
¥73.00 2024-04-27
eNovation Chemicals LLC
Y1243399-100mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
100mg
$170 2023-05-17
Aaron
AR004L75-500mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 95%
500mg
$47.00 2025-02-11
A2B Chem LLC
AC12997-100mg
tert-Butyl benzoylcarbamate
88000-67-3 97%
100mg
$59.00 2023-12-29
eNovation Chemicals LLC
Y1243399-1g
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
1g
$130 2024-06-07
eNovation Chemicals LLC
Y1243399-250mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
250mg
$75 2025-02-26
eNovation Chemicals LLC
Y1243399-500mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
500mg
$95 2025-02-26
eNovation Chemicals LLC
Y1243399-100mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
100mg
$60 2025-02-26
eNovation Chemicals LLC
Y1243399-1g
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
1g
$140 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215783-1g
tert-Butyl N-BenzoylcarbaMate
88000-67-3 97%
1g
¥685.00 2024-04-27

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  10 min, < -20 °C; 10 min, < -20 °C; 18 h, rt
Referenz
Metal-free stereoselective synthesis of (E)- and (Z)-N-monosubstituted β-aminoacrylates via condensation reactions of carbamates
Pollack, Scott R. ; et al, Journal of Organic Chemistry, 2021, 86(17), 11748-11762

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium cyanide Solvents: Dimethylformamide ;  120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Referenz
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; et al, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Silica
Referenz
Oxidation of organic compounds by zinc permanganate
Wolfe, Saul; et al, Journal of the American Chemical Society, 1983, 105(26), 7755-7

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
2.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referenz
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  12 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referenz
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  1 h, rt
Referenz
Direct Aldimine Oxidative Reaction: A General Approach toward Amides
Liu, Qing-Peng; et al, Asian Journal of Organic Chemistry, 2023, 12(3),

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referenz
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium cyanide ,  Potassium carbonate Solvents: Dimethylformamide ;  60 °C
1.2 Reagents: Sodium cyanide Solvents: Dimethylformamide ;  120 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Referenz
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; et al, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 1,1,3,3-Tetramethylguanidine ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; 6 h, rt
Referenz
Metal-Free Synthesis of Imido Derivatives by Direct Oxidation of α-Amido Sulfones
Martinelli, Fabio; et al, European Journal of Organic Chemistry, 2010, (26), 5085-5089

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  15 h, rt
Referenz
Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity
Wybon, Clarence C. D. ; et al, ACS Catalysis, 2018, 8(1), 203-218

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Catalysts: Triethylborane ,  Benzoyl chloride Solvents: Acetonitrile ;  6 h, 30 °C
Referenz
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Ethyl acetate ;  30 h, rt
Referenz
2-Chloroanthraquinone-catalyzed aerobic photo-oxidative synthesis of diacylamines from benzylamides
Itoh, Izuho; et al, Tetrahedron Letters, 2014, 55(20), 3160-3162

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Oxygen ,  Sodium borohydride Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
1.2 Reagents: Water
Referenz
A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids
Khan, Shah Nawaz; et al, Journal of Organic Chemistry, 2020, 85(7), 5019-5026

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: 1,2-Dichloroethane ;  0 °C; 0 °C → 60 °C; 1 h, 60 °C; 60 °C → 0 °C
1.2 Solvents: 1,2-Dichloroethane ;  2 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referenz
Asymmetric Auto-Tandem Catalysis with a Planar-Chiral Ruthenium Complex: Sequential Allylic Amidation and Atom-Transfer Radical Cyclization
Kanbayashi, Naoya; et al, Angewandte Chemie, 2013, 52(18), 4897-4901

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
Referenz
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
Referenz
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 10 min, 0 °C
1.2 overnight, rt
Referenz
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referenz
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referenz
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, 25 °C
2.1 Solvents: Ethyl acetate ;  12 h, 30 °C
Referenz
N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light
Jeon, Hyun Ji; et al, Organic Process Research & Development, 2021, 25(5), 1176-1183

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referenz
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  2,9-Dimethyl-1,10-phenanthroline Solvents: Acetonitrile ,  Water ;  24 h, 30 °C
Referenz
Copper(II)-photocatalyzed decarboxylative oxygenation of carboxylic acids
Reichle, Alexander; et al, Chemical Communications (Cambridge, 2022, 58(28), 4456-4459

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water ;  < pH 4, rt
Referenz
Cooperative carbene photocatalysis for β-amino ester synthesis
Tanaka, Nao; et al, ChemRxiv, 2023, 1, 1-8

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
Referenz
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Benzaldehyde Solvents: 2,2,2-Trifluoroethanol ;  12 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Catalysts: Triethylborane ,  Benzoyl chloride Solvents: Acetonitrile ;  6 h, 30 °C
Referenz
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
Referenz
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Raw materials

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Preparation Products

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